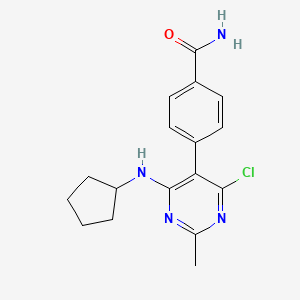
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-chloro-6-(cyclopentylamino)-2-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(phenylamino)-2-methylpyrimidine
- 4-Chloro-6-(cyclohexylamino)-2-methylpyrimidine
- 4-Chloro-6-(methylamino)-2-methylpyrimidine
Uniqueness
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the presence of a cyclopentylamino group and a benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is primarily investigated for its biological activity as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a significant role in various allergic and inflammatory diseases.
- Chemical Formula: C17H19ClN4O
- CAS Number: 605639-65-4
- Molecular Weight: 334.81 g/mol
The compound acts as a selective antagonist of the CRTH2 receptor, inhibiting its activation by prostaglandin D2 (PGD2). This action is crucial in conditions mediated by Th2 cells, such as asthma and allergic rhinitis. By blocking this receptor, the compound reduces the recruitment and activation of eosinophils and other inflammatory cells, thereby mitigating inflammation and associated symptoms.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PGD2-induced signaling pathways in human eosinophils. This inhibition results in decreased cytokine production and chemotaxis, indicating its potential utility in treating allergic responses.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in alleviating symptoms of asthma. Notably, studies reported significant reductions in airway hyperresponsiveness and eosinophilic inflammation following treatment with this antagonist. The results suggest that the compound could be beneficial in controlling asthma exacerbations.
Data Table: Summary of Biological Activity
Case Studies
-
Case Study on Asthma Management:
A clinical trial involving patients with moderate to severe asthma showed that administration of this compound led to a statistically significant improvement in lung function tests compared to placebo. Patients reported fewer exacerbations and a notable decrease in the use of rescue inhalers. -
Case Study on Allergic Rhinitis:
Another study focused on patients suffering from allergic rhinitis demonstrated that treatment with this compound resulted in reduced nasal congestion and sneezing, alongside improved overall patient satisfaction with their allergy management regimen.
Properties
CAS No. |
917895-99-9 |
|---|---|
Molecular Formula |
C17H19ClN4O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-[4-chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C17H19ClN4O/c1-10-20-15(18)14(11-6-8-12(9-7-11)16(19)23)17(21-10)22-13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,19,23)(H,20,21,22) |
InChI Key |
BXKOCLQFCDMWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)C(=O)N)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















